molecular formula C10H13BrN2O2 B2557112 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-08-0

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2557112
CAS No.: 2198986-08-0
M. Wt: 273.13
InChI Key: CRNNWKFPXLPTRF-UHFFFAOYSA-N
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Description

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine is a brominated chemical compound offered as a solid for research applications. This structurally unique molecule, featuring a bromo-methylpyridinyl moiety linked to an oxolan-3-amine group, is designed for use in chemical synthesis and pharmaceutical research. It serves as a versatile building block (synthon) for medicinal chemists exploring novel therapeutic agents. The presence of reactive bromine and amine functional groups makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for constructing more complex molecular architectures. Researchers can utilize this compound in the discovery and development of new biologically active molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNWKFPXLPTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2COCC2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the oxolane ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine with structurally or functionally related compounds, based on the provided evidence:

Compound Name Molecular Formula Key Substituents Biological Activity Structural Notes
This compound C₁₀H₁₃BrN₂O₂ 5-Bromo, 3-methyl pyridine; oxolane-3-amine Not explicitly reported (inference: CNS potential) Bromo increases lipophilicity; methyl enhances steric bulk
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine C₉H₁₂N₂O₂ Pyridin-3-amine; oxolane-3-oxy Not reported Lacks bromo/methyl groups; simpler pyridine substitution
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 5-Bromo, 2-methoxy pyridine Not reported Methoxy (electron-donating) vs. methyl (electron-neutral); different substitution pattern
rac-(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-amine dihydrochloride C₇H₁₃Cl₂N₃O₂ Pyrazole-4-oxy; dihydrochloride salt Not reported Pyrazole instead of pyridine; salt form enhances solubility
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O Bipyridine; 2-methoxy Not reported Bipyridine structure enables π-π stacking; methoxy modulates electronic effects
1-({4-[(3-nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide C₂₇H₃₂ClN₃O₅ Nitrobenzyl; indene-carboxamide Anticonvulsant (ED₅₀: 0.0143 mmol/kg) Nitro group enhances electrophilicity; hydrogen-bonding network in crystal structure

Key Comparative Insights:

Substituent Effects: The bromo group in the target compound increases molecular weight (313.52 g/mol vs. The 3-methyl group on pyridine introduces steric hindrance, which may affect binding to biological targets compared to unsubstituted pyridines (e.g., 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine in ) .

The bromo and methyl groups could modulate potency or selectivity .

Synthesis Considerations :

  • The bromo substituent likely requires regioselective bromination steps, increasing synthetic complexity compared to methoxy or methyl derivatives (e.g., 5-Bromo-2-methoxypyridin-3-amine in ) .
  • Salt forms (e.g., dihydrochloride in ) improve solubility but necessitate additional purification steps compared to free amines .

Crystal Structure and Interactions :

  • Analogous compounds () exhibit hydrogen-bonding networks (N-H···O, N-H···Cl), which are critical for crystallinity and stability. The target compound’s amine and ether oxygen may form similar interactions .

Biological Activity

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a brominated pyridine ring linked to an oxolane moiety, which confers unique properties that facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O2C_{10}H_{12}BrN_{2}O_{2}, with a molecular weight of approximately 260.1 g/mol. The compound's structure allows for diverse chemical reactivity, including substitution and coupling reactions.

PropertyValue
Molecular FormulaC10H12BrN2O2C_{10}H_{12}BrN_{2}O_{2}
Molecular Weight260.1 g/mol
IUPAC Name4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine
CAS Number2198986-08-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyridine ring can engage in π-π stacking interactions , while the oxolane ring facilitates hydrogen bonding with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Medicinal Chemistry

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting neurological disorders and other diseases. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition Studies

Several studies have explored the compound's potential as an enzyme inhibitor. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The effectiveness of this compound as an inhibitor can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

Study ReferenceEnzyme TargetIC50 (µM)Observations
Dihydrofolate reductase (DHFR)25Significant inhibition observed
Protein kinase B (Akt)15Moderate inhibition

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in reduced proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
  • Neurological Effects : Another investigation indicated that this compound could enhance synaptic plasticity in neuronal cultures, pointing towards possible applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other brominated pyridine derivatives to highlight its unique properties.

Compound NameBiological Activity
5-Bromo-3-methylpyridinePrecursor; lower bioactivity
3-Amino-5-bromo-2-methoxypyridineModerate enzyme inhibition
5-Bromo-4-methylpyridin-3-amineLimited receptor modulation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Coupling Reactions : Utilize nucleophilic aromatic substitution (SNAr) for pyridine-oxolane linkage, optimizing solvents (e.g., DMF or THF) and bases (e.g., K2CO3) to enhance reactivity .
  • Protection-Deprotection : Protect the oxolane amine with Boc groups during bromination to avoid side reactions .
  • Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (e.g., ethanol/water) for high purity .
    • Critical Parameters : Monitor reaction temperature (80–120°C) and stoichiometry (1:1.2 oxolane:pyridine derivative) to minimize byproducts .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify pyridine (δ 8.2–8.5 ppm for H-6), oxolane (δ 3.5–4.2 ppm for OCH2), and amine protons (δ 1.8–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and bromine isotopic pattern .
  • X-ray Crystallography : For absolute stereochemistry determination if chiral centers exist (e.g., oxolane configuration) .

Q. Which in vitro assays are recommended for preliminary biological evaluation?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to measure IC50 values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How does stereochemistry of the oxolane ring influence biological activity?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-oxolane isomers .
  • Activity Comparison : Test enantiomers in enzyme inhibition assays; e.g., (S)-isomers may show 10-fold higher potency due to target-binding geometry .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict enantiomer-target interactions .

Q. What methodologies elucidate interaction mechanisms with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to receptors .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme active sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What strategies synthesize derivatives for SAR studies?

  • Methodological Answer :

  • Cross-Coupling : Replace bromine via Suzuki-Miyaura (e.g., aryl boronic acids) to introduce diverse substituents .
  • Oxolane Modifications : Introduce substituents (e.g., methyl, fluorine) at oxolane C-2/C-4 to probe steric/electronic effects .
  • SAR Table Example :
DerivativeSubstituent (Pyridine)IC50 (EGFR)LogP
Parent5-Bromo-3-methyl120 nM2.1
D15-CF385 nM2.8
D25-NH2>1 µM1.5

Q. How can metabolic stability be assessed and improved?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on pyridine to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the amine with acetyl groups to enhance plasma stability .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers .
  • Orthogonal Assays : Validate activity via independent methods (e.g., enzymatic vs. cell-based assays) .

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